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2-(Phenyl(o-tolyl)amino)acetic acid

Cat. No.: B13003669
M. Wt: 241.28 g/mol
InChI Key: PFKNZVLNRMVLBI-UHFFFAOYSA-N
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Description

Significance of N-Arylglycine Derivatives as Building Blocks in Chemical Synthesis

N-arylglycine derivatives are a class of compounds characterized by a glycine (B1666218) backbone with an aryl group attached to the nitrogen atom. ontosight.ainih.govontosight.ai This structural motif makes them highly valuable as versatile building blocks in a wide array of chemical syntheses. nih.govbeilstein-journals.org Their importance stems from their ability to serve as scaffolds for constructing more complex molecules, including those with significant biological and material science applications. ontosight.aiontosight.airsc.org

One of the key areas where N-arylglycine derivatives have demonstrated considerable utility is in the synthesis of peptidomimetics, particularly peptoids (N-substituted glycine oligomers). acs.org Unlike natural peptides, peptoids can be designed to have enhanced stability and specific structural conformations. The incorporation of N-aryl side chains into peptoid oligomers has been shown to enforce the presence of trans-amide bonds, which imparts significant structural stability and allows for the rational design of novel biomimetic motifs, such as helices that resemble polyproline type II structures. acs.org

The synthesis of N-arylglycine derivatives themselves often relies on well-established chemical reactions. Classic methods like the Ullmann condensation and more modern techniques such as the Buchwald-Hartwig amination are frequently employed to form the crucial carbon-nitrogen (C-N) bond. organic-chemistry.orgresearchgate.netyoutube.com These reactions typically involve the coupling of an aryl halide with a glycine ester or a related precursor. The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, has been a longstanding method, while the palladium-catalyzed Buchwald-Hartwig amination often offers milder reaction conditions and broader substrate scope. organic-chemistry.orgresearchgate.netyoutube.com

Furthermore, N-arylglycine derivatives are valuable precursors for generating a variety of other important chemical structures. For example, they can undergo direct decarboxylative allylation through visible-light photoredox catalysis to form allylated products. rsc.org They are also used in the enantioselective synthesis of chiral α-amino acid derivatives via palladium-catalyzed C-H arylation with aryl boronic acids. rsc.org The functionalization of the α-carbon of N-arylglycine esters can be achieved through electrocatalytic methods, leading to the formation of new carbon-carbon bonds. nih.gov

The versatility of these compounds extends to polymer chemistry, where they have been developed as initiators for various polymerization reactions, including thermal and light-induced processes. rsc.org Their ability to be incorporated into larger molecular frameworks makes them fundamental to the development of new materials and biologically active compounds. ontosight.aiontosight.ai

Overview of Research Trajectories for 2-(Phenyl(o-tolyl)amino)acetic Acid and Analogues

This compound is a specific N-arylglycine derivative that features both a phenyl and an o-tolyl group attached to the nitrogen atom of an acetic acid moiety. evitachem.com Research into this compound and its analogues is often focused on their synthesis and potential applications as intermediates in various chemical fields.

The synthesis of this compound and related structures can be accomplished through methods such as the reaction between o-toluidine (B26562) and phenylacetic acid. evitachem.com More generally, the synthesis of N-arylglycine derivatives involves established cross-coupling methodologies. The choice of synthetic route can influence the yield and purity of the final product.

Reaction Type Catalyst/Reagents Description Reference
Ullmann CondensationCopper (Cu)A classic method for forming C-N bonds by coupling an aryl halide with an amine. organic-chemistry.orgnih.gov organic-chemistry.orgnih.gov
Buchwald-Hartwig AminationPalladium (Pd)A versatile and widely used method for C-N bond formation, often with milder conditions than the Ullmann reaction. researchgate.netyoutube.com researchgate.netyoutube.com
Decarboxylative AllylationPhotoredox CatalystA modern technique using visible light to form a carbon-carbon bond by removing a carboxyl group. rsc.org rsc.org
C-H ArylationPalladium (Pd)A method to form a carbon-carbon bond by directly coupling a C-H bond with an aryl group. rsc.org rsc.org

Research on analogues of this compound explores how different substituents on the aryl rings affect the properties and reactivity of the molecule. For instance, studies on similar compounds like 2-(phenylamino)phenylacetic acid derivatives have been extensive, with a focus on their synthesis and subsequent conversion into other valuable chemical entities. google.com The investigation of various substituted N-arylglycine derivatives has been a cornerstone in the development of new pharmaceuticals and functional materials. For example, derivatives of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid have been synthesized and studied for their biological activities. nih.gov

The research trajectory for these compounds is often directed toward creating libraries of structurally diverse molecules. By modifying the aryl groups, researchers can fine-tune the electronic and steric properties of the N-arylglycine core, leading to the discovery of compounds with novel applications. This includes their use as ligands in catalysis, as building blocks for complex heterocyclic systems, or as precursors to biologically active molecules. researchgate.netacs.org The ability to synthesize these compounds enantioselectively is also a significant area of research, as the chirality of a molecule can be critical for its biological function. chemrxiv.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B13003669 2-(Phenyl(o-tolyl)amino)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(N-(2-methylphenyl)anilino)acetic acid

InChI

InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16(11-15(17)18)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18)

InChI Key

PFKNZVLNRMVLBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Phenyl O Tolyl Amino Acetic Acid

Direct N-Arylation Approaches

Direct N-arylation is a primary method for synthesizing 2-(Phenyl(o-tolyl)amino)acetic acid, involving the formation of a carbon-nitrogen bond between an aryl group and an amine.

Palladium-Catalyzed N-Arylation Techniques

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is a powerful tool for creating aryl amines from aryl halides. wikipedia.orgnih.gov This reaction has seen significant evolution, with various generations of catalyst systems developed to expand its scope and applicability. wikipedia.org

The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine. libretexts.org The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with bulkier and more electron-rich ligands often leading to higher efficiency. acs.org For instance, bidentate phosphine ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective in promoting the coupling of a wide range of substrates. wikipedia.orgnih.gov

Key aspects of this methodology include:

Catalyst Systems: Early systems utilized catalysts like Pd[P(o-Tolyl)₃]₂. wikipedia.org More advanced systems employ ligands such as BINAP and DPPF, which allow for the coupling of a broader range of amines, including primary amines, under milder conditions. wikipedia.org

Reaction Conditions: Solvents like toluene (B28343) and 1,4-dioxane (B91453) are commonly used, and the choice of base is also a critical parameter to optimize. libretexts.orgacs.org

Substrate Scope: The Buchwald-Hartwig amination is compatible with a wide variety of aryl halides (bromides, iodides) and amines. wikipedia.orglibretexts.org

Table 1: Comparison of Palladium Catalyst Systems for N-Arylation
Catalyst SystemLigand TypeTypical SubstratesReaction ConditionsAdvantages
First Generation (e.g., Pd[P(o-Tolyl)₃]₂)Monodentate PhosphineSecondary amines, Aryl bromidesHigh temperaturesFoundational method
Second Generation (e.g., Pd(dba)₂/BINAP)Bidentate PhosphinePrimary and secondary amines, Aryl iodides/triflatesMilder conditions, higher yieldsBroader substrate scope
Third Generation (e.g., Pd(OAc)₂/XPhos)Bulky, Electron-Rich Monodentate PhosphineWide range of amines and aryl halidesRoom temperature possible for some substratesHigh efficiency and turnover numbers

Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-based methods. wikipedia.org While traditionally requiring harsh conditions such as high temperatures and polar solvents, modern advancements have introduced milder and more efficient protocols. wikipedia.orgnih.gov

The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org The use of ligands like diamines and acetylacetonates (B15086760) can significantly improve the reaction's efficiency. wikipedia.org

Key features of this approach are:

Catalysts: Copper(I) salts, such as CuI, are commonly used, often in the presence of a ligand to facilitate the reaction. wikipedia.org

Reaction Conditions: While classic Ullmann reactions require high temperatures (often over 200°C), newer methods with soluble copper catalysts can proceed under milder conditions. wikipedia.orgnih.gov

Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides or chlorides in these reactions. wikipedia.org

Table 2: Overview of Copper-Catalyzed N-Arylation Conditions
CatalystLigandSolventTemperatureKey Features
Copper PowderNoneN-methylpyrrolidone, Nitrobenzene>200°CTraditional, harsh conditions
CuIPhenanthrolineDMFHighGoldberg reaction conditions
CuCl₂Diols (as reactant and ligand)NoneModerateLigand-free and solvent-free potential

Metal-Free Arylation Strategies

While less common, metal-free arylation strategies offer a more sustainable alternative for the synthesis of N-aryl compounds. These methods typically rely on nucleophilic aromatic substitution (SₙAr) reactions. For an SₙAr reaction to be effective, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is of significant interest, and several methods have been developed to achieve stereochemical control.

Biocatalytic Approaches and Enzymatic Resolution

Biocatalysis offers a green and highly selective method for obtaining chiral compounds. Enzymatic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, lipases can be used for the kinetic resolution of racemic esters of amino acids through selective hydrolysis.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a diastereoselective reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral α-amino acids, chiral oxazolidinones, derived from amino alcohols, have been successfully employed. nih.gov

The general approach involves attaching the chiral auxiliary to the glycine (B1666218) moiety, followed by N-arylation. The steric hindrance provided by the auxiliary directs the incoming aryl group to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent hydrolysis removes the auxiliary to yield the enantiomerically enriched amino acid. nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The Ugi four-component condensation (U-4CC) stands out as a particularly powerful MCR for the synthesis of α-aminoacyl amide derivatives, which are structurally analogous to this compound. organic-chemistry.orgwikipedia.org

The classical Ugi reaction brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org For the synthesis of the target compound's scaffold, a strategic selection of reactants can be envisioned. A plausible Ugi-type pathway would involve the reaction of N-phenyl-o-toluidine (as the amine component), glyoxylic acid (as the bifunctional aldehyde and carboxylic acid component), and a suitable isocyanide.

The reaction mechanism is believed to commence with the formation of an imine from the condensation of the amine and the aldehyde. organic-chemistry.org Subsequent protonation by the carboxylic acid activates the iminium ion for nucleophilic attack by the isocyanide. youtube.com This is followed by a second nucleophilic addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.orgyoutube.com The versatility of the Ugi reaction allows for the creation of large chemical libraries by simply varying the starting components, making it a valuable tool in drug discovery. organic-chemistry.orgyoutube.com While a direct synthesis of this compound via a standard Ugi reaction is complex due to the desired free carboxylic acid, modified Ugi reactions or post-reaction hydrolysis of a resulting ester or amide derivative could provide access to the target molecule. For instance, α-amino acids themselves can be used as bifunctional starting materials in Ugi-like 5-center-4-component reactions (U-5C-4CR), which could be adapted for this synthesis. mdpi.com

Table 1: Key Multicomponent Reaction Strategies

Reaction Name Components Product Type Relevance to Synthesis
Ugi Four-Component Condensation (U-4CC) Aldehyde, Amine, Carboxylic Acid, Isocyanide α-Aminoacyl Amide Provides a rapid route to the core scaffold. organic-chemistry.orgwikipedia.org
Ugi-Smiles Reaction Phenol, Aldehyde, Amine, Isocyanide N-Aryl Amine Derivatives An alternative MCR where the carboxylic acid is replaced by a phenol. wikipedia.org
Ugi combined with other reactions Varies Diverse Heterocycles Can be paired with subsequent reactions like Buchwald-Hartwig or Heck reactions to increase molecular diversity. wikipedia.org

Green Chemistry Principles in Synthesis Protocols

The integration of green chemistry principles into synthetic protocols aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. Several modern methods for the synthesis of diarylamines, the core structure of this compound, align with these principles.

Conventional methods for diarylamine synthesis often rely on transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann reactions, which can involve expensive and toxic heavy metals. acs.org Greener alternatives are actively being developed. One such approach involves a nitrosonium-initiated C-N bond formation that utilizes economical and environmentally benign reagents such as nitrates, oxygen, and iron powder. acs.org This method avoids precious metal catalysts and offers a more sustainable pathway. acs.org

Another sustainable strategy employs a copper catalyst system for Chan-Lam amination, which can facilitate C-N bond formation at temperatures as low as 35°C without the need for additional ligands. acs.org This approach is cost-effective and has been successfully applied to the gram-scale synthesis of related acid derivatives. acs.org Furthermore, the use of alternative energy sources and conditions, such as microwave irradiation in conjunction with phase transfer catalysts, has been reported for related syntheses, often leading to shorter reaction times and improved yields. unigoa.ac.in The choice of solvent is also a key aspect of green chemistry. Moving away from hazardous solvents towards more benign alternatives like water, ethanol, or even solvent-free conditions is a critical goal. unigoa.ac.inunibo.it

Table 2: Comparison of Synthetic Protocols for Diarylamines

Synthetic Method Catalyst/Reagents Conditions Green Chemistry Aspect
Buchwald-Hartwig/Ullmann Palladium, Copper High Temperature Traditional method, often less "green" due to heavy metals. acs.org
Nitrosonium-Initiated C-N Formation Nitrates, Iron Powder, O₂ Dichloromethane Utilizes economical, eco-friendly reagents. acs.org
Umpolung Chan-Lam Amination Copper catalyst 35°C, Ligand-free Low temperature, cost-effective, sustainable catalyst. acs.org
Desulfinylative Smiles Rearrangement Base-mediated Mild, Metal-free Avoids transition metals, proceeds under mild conditions. nih.gov

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key functional handle for derivatization, allowing for the synthesis of a wide range of analogs with potentially modulated properties. Standard transformations include conversion to esters, amides, and acyl hydrazides. thermofisher.com

Amide bond formation is a common strategy. This can be achieved by activating the carboxylic acid, for example with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), followed by reaction with a primary or secondary amine. thermofisher.comnih.gov This approach was used to prepare a series of carboxamide derivatives from diarylamine acids, demonstrating the feasibility of modifying this position. nih.gov

Esterification is another fundamental derivatization. This can be accomplished through Fischer esterification with an alcohol under acidic catalysis or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. Fluorescent derivatization reagents, such as 1-pyrenyldiazomethane (B12527) (PDAM), can be used to form fluorescent esters, which are valuable for analytical purposes. thermofisher.com

Furthermore, the carboxylic acid can be converted into an acyl hydrazide by reacting an ester derivative with hydrazine (B178648) hydrate. asianpubs.org These hydrazides can then serve as precursors for further heterocyclic syntheses. asianpubs.org For analytical applications, particularly in mass spectrometry, derivatization with reagents like 2-picolylamine (PA) can significantly enhance detection sensitivity. nih.gov This process, involving reagents like 2,2'-dipyridyl disulfide and triphenylphosphine, converts the carboxylic acid into a highly responsive amide derivative. nih.gov

Table 3: Common Derivatization Reactions for the Carboxylic Acid Moiety

Derivative Type Reagents Purpose
Amide Amine, Coupling Agent (e.g., EDAC, DCC) Synthesis of analogs, bio-conjugation. thermofisher.comnih.gov
Ester Alcohol, Acid Catalyst or Acyl Halide Intermediate Prodrug synthesis, purification, analytical derivatization. thermofisher.com
Acyl Hydrazide Hydrazine Hydrate (from ester) Precursor for heterocyclic synthesis. asianpubs.org
Picolinyl Amide 2-Picolylamine, Ph₃P, (PyS)₂ Enhanced detection in mass spectrometry. nih.gov

Modification of the N-Aryl Substituents

Modification of the N-phenyl and N-o-tolyl groups is crucial for exploring the structure-activity relationships of this compound. This involves the synthesis of analogs with different substitution patterns on the aryl rings. The synthetic methods for forming the diarylamine core are directly applicable here, simply by choosing different starting materials.

For example, in transition metal-catalyzed C-N cross-coupling reactions, a variety of substituted anilines and aryl halides or boronic acids can be used. acs.org This allows for the introduction of a wide range of electronic and steric diversity onto the N-aryl rings. A study on diarylamine-guided carboxamide derivatives utilized various substituted aryl amines as building blocks to construct a library of compounds, highlighting the modularity of this approach. nih.gov

Transition-metal-free methods also provide avenues for modification. The desulfinylative Smiles rearrangement, for instance, is effective for producing sterically hindered diarylamines, which might be difficult to access via traditional coupling chemistry. nih.gov This intramolecular rearrangement is regiospecific and proceeds under mild conditions. nih.gov By designing the appropriate sulfinamide precursors, different aryl groups can be incorporated. These strategies enable the systematic alteration of the N-aryl substituents to generate a diverse set of analogs based on the this compound scaffold.

Mechanistic Investigations of Reactions Involving 2 Phenyl O Tolyl Amino Acetic Acid

Catalytic Cycle Elucidation in N-Arylation Reactions

The N-arylation of 2-(phenyl(o-tolyl)amino)acetic acid, a key transformation for the synthesis of more complex derivatives, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. numberanalytics.comlibretexts.orgwikipedia.org While direct mechanistic studies on this specific molecule are not extensively documented, the generally accepted catalytic cycle for the Buchwald-Hartwig amination of related N-aryl amino acids provides a robust framework for understanding this process. numberanalytics.comresearchgate.netyoutube.com

The catalytic cycle, illustrated below, typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The subsequent step involves the coordination of the deprotonated this compound to the palladium center, followed by reductive elimination to furnish the N-arylated product and regenerate the palladium(0) catalyst, thus completing the cycle. numberanalytics.comwikipedia.org

Table 1: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle

StepDescription
Catalyst Activation Reduction of a Pd(II) precatalyst to the active Pd(0) species.
Oxidative Addition The aryl halide (Ar-X) adds to the Pd(0) catalyst, forming an Ar-Pd(II)-X complex. This is often the rate-determining step. numberanalytics.com
Amine Coordination & Deprotonation The amine (in this case, this compound) coordinates to the Pd(II) complex, followed by deprotonation by a base.
Reductive Elimination The C-N bond is formed, yielding the N-arylated product and regenerating the Pd(0) catalyst.

The efficiency of this catalytic cycle is highly dependent on the choice of palladium precursor, ligands, base, and solvent. libretexts.org The ligands, typically bulky and electron-rich phosphines, play a crucial role in stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination. wikipedia.org

Reaction Pathway Analysis of Functionalization Reactions

Beyond N-arylation, the functionalization of this compound can proceed through various reaction pathways. For instance, palladium-catalyzed dehydrogenation of related carbonyl compounds can introduce unsaturation, and the mechanism is thought to involve β-hydride elimination as a key step. nih.gov In the context of this compound, this could potentially lead to the formation of α,β-unsaturated derivatives.

Another potential functionalization pathway involves the palladium-catalyzed allylic C-H activation. This method allows for the introduction of an allyl group, proceeding through a π-allylpalladium intermediate. researchgate.net While direct application to this compound is not widely reported, the principles of this methodology suggest a viable route for its further diversification.

Side reactions can also occur, with a common one in palladium-catalyzed aminations being the hydrodehalogenation of the aryl halide. This unproductive pathway competes with the desired C-N bond formation. wikipedia.org

Role of Electronic and Steric Factors in Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric factors. The presence of two aryl groups on the nitrogen atom, a phenyl and an o-tolyl group, introduces considerable steric hindrance around the nitrogen center. wikipedia.orgyoutube.com

The o-tolyl group, in particular, with its methyl substituent in the ortho position, imposes significant steric bulk. This steric hindrance can affect the rate of reaction by impeding the approach of reactants to the catalytic center. wikipedia.orgnih.gov For instance, in nucleophilic substitution reactions, increased steric hindrance is known to slow down reaction rates. nih.gov In the context of N-arylation, this steric bulk can influence the geometry of the palladium-amine complex and potentially hinder the reductive elimination step.

Table 2: Influence of Substituents on Reactivity

SubstituentEffectImplication for Reactivity
Phenyl group Electron-withdrawing, moderate steric bulkModulates nitrogen nucleophilicity and influences coordination to the metal center.
o-Tolyl group Electron-donating (methyl group), significant steric bulkIncreases electron density on the nitrogen but also creates substantial steric hindrance, potentially slowing down the reaction rate. wikipedia.orgnih.gov
Acetic acid group Electron-withdrawing, can act as an internal base/ligandAffects the acidity of the N-H proton and can coordinate to the metal catalyst, influencing the reaction pathway.

Computational Approaches to Reaction Mechanism Prediction

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions, including palladium-catalyzed cross-couplings. researchgate.netnih.gov While specific DFT studies on this compound are scarce, computational investigations of related N-arylation reactions provide significant insights.

These studies can model the entire catalytic cycle, calculating the energies of intermediates and transition states. This allows for the identification of the most likely reaction pathway and the rate-determining step. researchgate.net For example, DFT calculations have been used to compare different potential mechanisms, such as neutral versus anionic pathways in dehydrogenation reactions, revealing the lower energy barriers of the neutral pathway. nih.gov

Furthermore, computational models can be employed to understand the role of ligands and substituents. By systematically varying the structure of the reactants and ligands in silico, it is possible to predict how electronic and steric effects will influence the reaction outcome. mdpi.comresearchgate.net This predictive power is crucial for the rational design of more efficient catalytic systems for the synthesis of derivatives of this compound.

Table 3: Commonly Investigated Parameters in Computational Studies

ParameterInformation Gained
Transition State Energies Identification of the rate-determining step and prediction of reaction kinetics.
Intermediate Geometries Understanding the steric and electronic interactions within the catalytic complex.
Reaction Pathways Elucidation of the most favorable sequence of elementary steps.
Ligand Effects Rationalizing the role of ligands in promoting catalysis and predicting the performance of new ligands.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(Phenyl(o-tolyl)amino)acetic acid, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the positions of all hydrogen and carbon atoms.

Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm. The aromatic carbons would resonate in the 110-150 ppm range, while the methylene (B1212753) carbon and the methyl carbon would appear at approximately 40 ppm and 18-20 ppm, respectively.

To illustrate, consider the known ¹³C NMR chemical shifts for phenylacetic acid.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for Phenylacetic Acid

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for Phenylacetic Acid
C=O>170178.1
Aromatic C110-150134.1, 129.4, 128.6, 127.3
-CH2-~4041.1
-CH318-20-

Note: Predicted values are based on general principles and data from analogous structures. Experimental data for phenylacetic acid is provided for comparison.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a unique fingerprint of the functional groups present in a molecule.

For this compound, the IR spectrum would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would be observed as a medium intensity band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would appear just below 3000 cm⁻¹. The C-N stretching and aromatic C=C stretching vibrations would be present in the fingerprint region (1000-1600 cm⁻¹).

Raman spectroscopy would provide complementary information. Aromatic ring vibrations typically give rise to strong Raman signals. The symmetric C=C stretching of the phenyl rings would be particularly prominent.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1700-1725 (strong)Medium
Secondary AmineN-H stretch3300-3500 (medium)Weak
AromaticC-H stretch>3000 (medium)Strong
AliphaticC-H stretch<3000 (medium)Medium
AromaticC=C stretch1450-1600 (variable)Strong
AmineC-N stretch1250-1350 (medium)Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C15H15NO2), the molecular weight is 241.29 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 241. Subsequent fragmentation would provide valuable structural information. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 196, and cleavage of the C-C bond adjacent to the phenyl ring. The fragmentation pattern of related molecules like o-toluidine (B26562) (m/z 107) and 2-aminodiphenyl ether (m/z 185) can help predict the fragmentation of the target molecule. nist.govdocbrown.info

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
241[M]⁺ (Molecular Ion)
196[M - COOH]⁺
182[M - CH2COOH]⁺
106[C7H8N]⁺ (from cleavage of the N-phenyl bond)
91[C7H7]⁺ (Tropylium ion)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for this compound has not been reported, analysis of crystal structures of similar molecules, such as (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone, reveals that the dihedral angle between the two phenyl rings is a key structural feature. researchgate.net In the solid state, it is expected that this compound would form intermolecular hydrogen bonds involving the carboxylic acid groups, likely leading to the formation of centrosymmetric dimers. The conformation of the molecule would be influenced by steric hindrance between the o-tolyl group and the phenylacetic acid moiety.

Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
Key Bond LengthsC=O (~1.2 Å), C-O (~1.3 Å), C-N (~1.4 Å), C-C (aromatic, ~1.39 Å)
Key Bond AnglesO-C=O (~120°), C-N-C (~120°)
Hydrogen BondingIntermolecular O-H···O=C hydrogen bonds forming dimers

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene (B151609) rings. The presence of the amino and carboxylic acid groups will influence the position and intensity of these bands. Typically, aromatic systems exhibit π → π* transitions. The spectrum of 2-aminophenol, for example, shows absorption maxima that are sensitive to the solvent environment. researchgate.net It is anticipated that this compound would display strong absorption in the UV region, likely with multiple bands between 200 and 400 nm. The exact λ_max values would depend on the solvent used due to solvatochromic effects. Theoretical studies on similar molecules have shown that the electronic transitions can be modeled to predict the absorption spectra. physchemres.org

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionPredicted λ_max Range (nm)Chromophore
π → π200-280Phenyl and o-tolyl rings
n → π280-350Phenyl and o-tolyl rings with heteroatom substituents

Computational Chemistry and Theoretical Studies on 2 Phenyl O Tolyl Amino Acetic Acid

Quantum Mechanical Calculations (HF, DFT, MP2)

Quantum mechanical calculations are a cornerstone of computational chemistry, providing deep insights into the electronic and geometric properties of molecules. For 2-(Phenyl(o-tolyl)amino)acetic acid, methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) are employed to elucidate its fundamental characteristics.

DFT, in particular, has become a widely used method due to its balance of accuracy and computational cost. It is instrumental in predicting a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties. While specific studies on this compound are not extensively documented in publicly accessible literature, the application of these methods would follow established principles of computational chemistry.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is key to understanding its reactivity. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A theoretical analysis would likely reveal that the electron density in the HOMO is concentrated on the electron-rich regions of the molecule, such as the phenyl and o-tolyl rings and the nitrogen atom of the amino group. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the aromatic systems, indicating potential sites for nucleophilic attack.

ParameterTheoretical Description
HOMO Highest Occupied Molecular Orbital; indicates regions of high electron density and susceptibility to electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; indicates regions of low electron density and susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not static. Due to the presence of several single bonds, the molecule can adopt various conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, resulting in a potential energy surface.

Prediction of Ionization Constants (pKa)

The ionization constant (pKa) is a crucial parameter that describes the acidity of a molecule. For this compound, the carboxylic acid group is the primary acidic site. Computational methods can predict the pKa value by calculating the Gibbs free energy change associated with the deprotonation of the carboxylic acid in a solvent, typically water.

Various theoretical models, often combined with continuum solvation models, are used for pKa prediction. The accuracy of these predictions depends on the level of theory and the solvation model employed. A precise pKa value is essential for understanding how the molecule will behave in different pH environments, which in turn affects its solubility, absorption, and interaction with biological targets.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them in a simulated environment (e.g., in a box of water molecules).

For this compound, an MD simulation would illustrate the flexibility of the phenyl and o-tolyl rings and the acetic acid side chain. It would reveal how these different parts of the molecule move and interact with each other and with the surrounding solvent. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Clinical Context)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a non-clinical context, this could refer to activities such as enzyme inhibition or receptor binding.

To perform a QSAR study on analogues of this compound, a set of structurally related compounds with known activities would be required. Various molecular descriptors would be calculated for each compound, quantifying their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Ligand-Protein Interaction Modeling (In Vitro, Non-Clinical)

To understand how this compound might interact with a specific protein target, ligand-protein interaction modeling, often referred to as molecular docking, is employed. This computational technique predicts the preferred orientation of a ligand when bound to a protein's binding site.

Reaction Modeling and Transition State Analysis

Computational chemistry provides powerful tools to investigate the reaction mechanisms of complex organic molecules, such as this compound. Through reaction modeling and transition state analysis, researchers can elucidate the intricate pathways of chemical transformations, predict the feasibility of proposed mechanisms, and understand the factors governing reaction rates and product distributions. While specific computational studies on the reaction modeling of this compound are not extensively available in the public domain, we can explore plausible reaction pathways and the theoretical approaches used to study them based on analogous chemical systems.

One of the key intramolecular reactions that diarylamine derivatives can undergo is cyclization. For instance, the Pschorr cyclization is a well-established method for the intramolecular substitution of aromatic compounds via aryldiazonium salt intermediates, often catalyzed by copper. wikipedia.org This type of reaction could be a potential pathway for the transformation of derivatives of this compound.

Theoretical investigations, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These studies can identify the structures of reactants, intermediates, transition states, and products. The analysis of the transition state, which represents the highest energy point along the reaction coordinate, is crucial for understanding the kinetics of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

Detailed research findings from computational studies on similar intramolecular cyclization reactions reveal the multi-step nature of these processes. researchgate.netresearchgate.net For a hypothetical cyclization of a derivative of this compound, the reaction would likely proceed through several key steps, each with its own transition state. These steps could involve the formation of a reactive intermediate, the ring-closing event itself, and subsequent aromatization to form a stable product.

Computational models can provide detailed geometric parameters of the transition states, such as bond lengths and angles, which are critical for understanding the steric and electronic effects that influence the reaction barrier. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the intended reactant and product. mdpi.com

To illustrate the type of data generated from such a computational study, a hypothetical reaction profile for the intramolecular cyclization of a derivative of this compound is presented below. The table includes the calculated relative energies of the key species along the reaction pathway.

Hypothetical Reaction Profile for the Intramolecular Cyclization

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactant0.0
TS1 First Transition State+25.3
I1 Intermediate 1+5.7
TS2 Second Transition State (Rate-Determining)+32.1
I2 Intermediate 2-10.2
TS3 Third Transition State+15.8
P Product-25.6

Note: The data in this table is hypothetical and serves to illustrate the typical output of a reaction modeling study. The values are representative of activation and reaction energies for multi-step organic reactions.

In addition to energetic considerations, computational studies can also provide insights into the electronic structure of the transition states. Analysis of the molecular orbitals and charge distribution can reveal the nature of bond formation and breaking during the reaction. For complex reactions, multiple competing pathways may exist, and computational modeling can help to discern the most favorable route. mdpi.com The use of different DFT functionals and basis sets allows for a thorough evaluation of the reliability of the calculated results. mdpi.comresearchgate.netdthujs.vn

While the specific reaction modeling and transition state analysis for this compound remains a subject for future research, the established methodologies of computational chemistry provide a robust framework for such investigations. These theoretical studies are invaluable for complementing experimental work and providing a deeper, molecular-level understanding of chemical reactivity. rsc.orgacs.org

Investigations into Biological Activities and Interactions in Vitro Studies

Enzyme Modulatory Activities and Mechanisms (In Vitro)

In vitro research has highlighted the potential of compounds structurally related to 2-(Phenyl(o-tolyl)amino)acetic acid to modulate the activity of various enzymes. A key analog, diphenylamine-2-carboxylic acid (DPC), has been shown to inhibit the efflux of cyclic nucleotides from vascular smooth muscle cells. nih.gov This action potentiates the cellular effects of agents that increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

One study demonstrated that DPC significantly augmented the relaxant responses of porcine coronary arteries to the adenylyl cyclase activator, forskolin (B1673556), and the nitric oxide donor, sodium nitroprusside (SNP). nih.gov The mechanism involves enhancing the intracellular accumulation of cAMP in response to forskolin while reducing its release into the extracellular medium. nih.gov Similarly, DPC decreased the SNP-induced release of cGMP into the extracellular space. nih.gov These findings suggest that the diphenylamine (B1679370) scaffold can act as a modulator of cyclic nucleotide transport systems, which presents a novel mechanism for influencing cellular signaling pathways.

Furthermore, derivatives of phenoxyacetic acid, which share structural similarities, have been investigated as selective inhibitors of cyclooxygenase (COX) enzymes. Certain derivatives have shown potent inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. mdpi.com While direct studies on this compound are limited, the activity of these related compounds suggests that the N-aryl acetic acid motif is a promising scaffold for developing enzyme modulators. The general structure of these compounds allows for potential interactions with enzyme active sites, possibly altering their catalytic activity.

Table 6.1: In Vitro Enzyme Modulatory Activity of Related Compounds

Compound/Class Target Enzyme/System Observed Effect (In Vitro) Model System
Diphenylamine-2-carboxylic acid (DPC) Cyclic Nucleotide Efflux Inhibition of cAMP and cGMP efflux. nih.gov Porcine Coronary Arteries

Receptor Binding Studies (In Vitro)

The ability of N-aryl amino acid derivatives to interact with cellular receptors has been explored, revealing potential for antagonism in inflammatory pathways. While specific receptor binding data for this compound is not widely available, studies on structurally analogous compounds provide significant insights. For instance, a series of 2-amino-3-heteroaryl-quinoxalines, which can be considered complex derivatives, were developed as non-peptide, small-molecule antagonists for the interleukin-8 (IL-8) receptors, CXCR1 and CXCR2. nih.gov

Optimized compounds from this class demonstrated the ability to inhibit the binding of IL-8 to its receptors and consequently block IL-8-mediated neutrophil chemotaxis in vitro. nih.gov This suggests that the core structure, when appropriately substituted, can effectively occupy the ligand-binding pocket of these G protein-coupled receptors, preventing the downstream signaling cascade that promotes inflammation. The diphenylamine framework itself is considered a versatile skeleton for drug development, with derivatives being investigated for their interaction with various biological targets. nih.gov

Antimicrobial and Antibacterial Potentials (In Vitro)

The antimicrobial properties of acetic acid derivatives are well-documented, and compounds related to this compound have been evaluated for their potential to inhibit the growth of pathogenic bacteria. The general mechanism often involves the ability of the undissociated acid to penetrate the bacterial cell wall and disrupt normal physiological processes by altering the internal pH. researchgate.net

A study on a related compound, 2-(2-hydroxy phenylimino)acetic acid, investigated its efficacy against a panel of pathogenic bacteria. The results showed that at a concentration of 70 mM, the compound could almost completely inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus agalactiae. researchgate.net However, the same concentration was ineffective against Proteus mirabilis, Streptococcus mutans, and Klebsiella pneumoniae, indicating a degree of selectivity in its antibacterial action. researchgate.net For the susceptible strains, 70 mM was identified as the minimum inhibitory concentration (MIC). researchgate.net

Other research into diphenylamine derivatives has confirmed their potential as antimicrobial agents. nih.gov The presence of the diphenylamine core combined with the acetic acid moiety suggests that this compound could possess similar properties, although specific MIC values against a broad range of pathogens have yet to be reported.

Table 6.3: In Vitro Antibacterial Activity of a Related Acetic Acid Derivative

Compound Bacterial Strain Concentration Result
2-(2-hydroxy phenylimino)acetic acid E. coli 70 mM Growth inhibition. researchgate.net
2-(2-hydroxy phenylimino)acetic acid Staphylococcus aureus 70 mM Growth inhibition. researchgate.net
2-(2-hydroxy phenylimino)acetic acid Streptococcus agalactiae 70 mM Growth inhibition. researchgate.net
2-(2-hydroxy phenylimino)acetic acid Proteus mirabilis 70 mM No inhibition. researchgate.net

Anticancer Research (In Vitro, Non-Clinical Models Only)

The diphenylamine scaffold is a recurring motif in the design of novel anticancer agents. nih.gov In vitro studies on various derivatives have demonstrated cytotoxic and antiproliferative activity against a range of human cancer cell lines. While this compound itself has not been extensively profiled, its structural relatives have shown promising results.

For example, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine moiety were evaluated for their anticancer potential. Several of these compounds exhibited selective activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the range of 2.5–20.2 µM. nih.gov In contrast, these compounds were generally less active against the triple-negative breast cancer cell line MDA-MB-231. nih.gov

Another study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, which incorporate a tolyl group similar to the subject compound, assessed their cytotoxicity. One derivative with a para-nitro moiety (compound 4c) showed the best activity against the neuroblastoma cell line SKNMC. nih.gov Research into 4-alkoxy-2-arylquinolines, another class of compounds, identified derivatives with potent anticancer activity at sub-micromolar levels against diverse cancer cell lines, including colon cancer, leukemia, and melanoma. nih.gov These studies underscore the potential of the N-aryl structural motif in developing new anticancer therapeutics.

Table 6.4: In Vitro Anticancer Activity of Related Diphenylamine Derivatives

Compound Class Cancer Cell Line Activity Metric Value Range (µM)
Diphenylamine-pyrrolidinone-hydrazones Prostate (PPC-1) EC₅₀ 2.5–20.2. nih.gov
Diphenylamine-pyrrolidinone-hydrazones Melanoma (IGR39) EC₅₀ 2.5–20.2. nih.gov
N-(2-chloro-6-methylphenyl)-...-thiazole-5-carboxamide Breast (MCF-7) IC₅₀ 20.2. nih.gov
N-(2-chloro-6-methylphenyl)-...-thiazole-5-carboxamide Colon (HT-29) IC₅₀ 21.6. nih.gov

Structure-Activity Relationship (SAR) Studies (Non-Clinical/In Vitro Focus)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to this compound, in vitro investigations have provided key insights into how structural modifications influence their anticancer and receptor-binding activities.

In the development of anticancer quinolines, it was found that a propyl linker at the C4 position and a para-substituted phenyl moiety at the C2 position were critical elements for potent activity. nih.gov Specifically, replacing a chloro substituent with a trifluoromethyl (CF₃) group on the phenyl ring enhanced the anticancer effects. nih.gov Conversely, replacing the phenyl ring with smaller heterocyclic rings like 2-furyl or 2-thienyl significantly reduced cytotoxic activity. nih.gov

Similarly, for diphenylamine-pyrrolidinone-hydrazone derivatives, the nature and position of substituents on the diphenylamine core were shown to be critical for both the potency and selectivity of their anticancer effects. nih.gov In the context of IL-8 receptor antagonists, systematic modifications of a 2-amino-3-heteroaryl-quinoxaline hit compound led to the identification of optimized derivatives with significantly improved receptor binding and functional inhibition. nih.gov These studies collectively demonstrate that the biological activity of the diphenylamine scaffold is highly tunable through strategic chemical modifications.

Biochemical Interaction Mechanisms (In Vitro)

Understanding the biochemical mechanisms underlying the observed biological activities is a primary goal of in vitro research. For compounds related to this compound, several distinct mechanisms have been proposed based on experimental evidence.

One key mechanism, as seen with diphenylamine-2-carboxylic acid, is the modulation of ion transport systems. Its ability to inhibit the efflux of cyclic nucleotides (cAMP and cGMP) directly impacts intracellular signaling cascades that are fundamental to processes like smooth muscle relaxation. nih.gov

In the context of anticancer activity, a prominent mechanism for related compounds is the inhibition of topoisomerase I (TOP1). Certain 4-alkoxy-2-arylquinolines have been shown to stabilize the TOP1-DNA cleavage complex. nih.gov This action prevents the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication and ultimately triggering cell death. nih.gov This poisoning of the TOP1 enzyme is a well-established strategy for cancer chemotherapy.

Additionally, the general structure of N-phenylaminoacetic acids suggests they can participate in various biochemical interactions, such as binding to the active sites of enzymes to alter their function or acting as nucleophiles in group transfer reactions. The antioxidant activity observed in some diphenylamine derivatives is often attributed to the secondary amine group, which can participate in redox reactions to neutralize free radicals. nih.gov

Table of Compounds

Compound Name
This compound
Diphenylamine-2-carboxylic acid (DPC)
Forskolin
Sodium nitroprusside (SNP)
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine monophosphate (cGMP)
2-(2-hydroxy phenylimino)acetic acid
E. coli
Staphylococcus aureus
Streptococcus agalactiae
Proteus mirabilis
Streptococcus mutans
Klebsiella pneumoniae
N-phenyl-2-p-tolylthiazole-4-carboxamide
Topoisomerase I (TOP1)
Interleukin-8 (IL-8)

Applications in Organic and Chemical Biology Research

Utilization as Versatile Synthetic Building Blocks

N-aryl amino acids, including derivatives structurally similar to 2-(Phenyl(o-tolyl)amino)acetic acid, are recognized as crucial building blocks in the synthesis of a diverse array of biologically important molecules. Their utility stems from the ability to introduce aromatic functionalities into peptide chains and other complex organic structures. The synthesis of such N-aryl amino acids can be achieved through several methods, with the Ullmann-type coupling reaction being a prominent approach. This method involves the copper-catalyzed reaction of an amino acid with an aryl halide. Another approach utilizes diaryliodonium salts for the arylation of α-amino acid esters, a method that has been shown to proceed with good to high yields while maintaining the chiral integrity of the amino acid.

The direct decarboxylative allylation of N-arylglycine derivatives, achieved through visible-light photoredox catalysis, further underscores their versatility. This method allows for the synthesis of a variety of allylation products under mild, redox-neutral conditions. Additionally, N-aryl glycines can serve as precursors for indole-decorated non-proteinogenic α-amino acids through a cross-dehydrogenative coupling reaction, highlighting their role in generating complex amino acid structures. acs.org

Table 1: Synthetic Methodologies for N-Aryl Amino Acids

Method Catalyst/Reagent Key Features Reference(s)
Ullmann-type CouplingCopper saltsDirect arylation of amino acids. evitachem.com
Diaryliodonium SaltsDiaryliodonium bromide/iodideMaintains chirality of the amino acid. evitachem.com
Photoredox CatalysisVisible light, photoredox catalystDecarboxylative allylation. nih.gov
Cross-Dehydrogenative CouplingMesoporous graphitic carbon nitrideSynthesis of indole-decorated glycines. acs.org

Role in Peptidomimetic and Oligomer Chemistry

Phenylglycine-type amino acids are found in a wide variety of peptide natural products, such as glycopeptide antibiotics. rsc.org The incorporation of N-aryl amino acids like this compound into peptide sequences is a key strategy in the design of peptidomimetics. These modified peptides can exhibit enhanced stability against enzymatic degradation and may possess unique conformational properties. The steric bulk and electronic nature of the aryl substituents on the nitrogen atom can influence the secondary structure of the resulting peptide, leading to the formation of specific folded structures known as foldamers.

The ability of N-aryl glycine (B1666218) derivatives to act as versatile initiators in various polymerization reactions further extends their utility in oligomer and polymer chemistry. rsc.org For instance, certain N-aryl glycines can initiate both free-radical and cationic crosslinked photopolymerization, as well as reversible addition-fragmentation chain transfer (RAFT) polymerization under thermal or light-induced conditions. rsc.org This dual reactivity allows for the fabrication of high-performance polymer materials with tailored properties.

Organocatalytic Applications

The field of organocatalysis has seen the emergence of various chiral molecules as effective catalysts for a range of organic transformations. While direct organocatalytic applications of this compound are not explicitly reported, related N-aryl glycine derivatives have shown promise in this area. For example, merging heterogeneous organocatalysis with photocatalysis has enabled the C-H functionalization of N-aryl glycines. acs.org In this process, the N-aryl glycine is selectively oxidized to an electrophilic imine intermediate, which then undergoes a Friedel-Crafts alkylation. acs.org

Furthermore, the development of chiral catalysts for the enantioselective synthesis of arylglycine derivatives highlights the potential of this class of compounds in asymmetric synthesis. One such method involves the direct C-H oxidative cross-coupling of N-aryl glycine esters with aryl boronic acids, catalyzed by a chiral Palladium(II) complex, achieving excellent enantioselectivity. nih.gov While this specific example involves a metal catalyst, it points towards the broader potential of chiral N-aryl glycine scaffolds in asymmetric transformations.

Development of Novel Chemical Probes

The development of fluorescent "light-up" probes for the detection of biomolecules is a significant area of research in chemical biology. These probes typically exhibit low fluorescence in aqueous solution but show a marked increase in fluorescence upon binding to their target. While there is no specific research detailing the use of this compound as a chemical probe, structurally related N-arylamino-substituted acridizinium derivatives have been successfully employed for this purpose. These dyes are nearly non-fluorescent in solution but display a 10- to 50-fold increase in fluorescence intensity upon interaction with DNA or proteins like bovine serum albumin. This "light-up" property makes them ideal candidates for sensitive biomolecule detection. The principle behind this phenomenon could potentially be applied to derivatives of this compound, suggesting a prospective avenue for future research in the development of novel chemical probes.

Compound Index

Q & A

Q. What are the standard synthetic routes for 2-(phenyl(o-tolyl)amino)acetic acid, and what experimental considerations are critical for optimizing yield?

The synthesis typically begins with 2-(o-tolyl)acetic acid as a precursor. Key steps include:

  • Oxidation : Conversion of 2-(o-tolyl)acetic acid to 2-oxo-2-(o-tolyl)acetic acid using classical oxidation methods (e.g., KMnO₄ or CrO₃ under controlled pH).
  • Condensation : Reaction with aniline derivatives under basic conditions to form the phenylamino intermediate.
  • Esterification and Bromination : Sequential steps to introduce functional groups, as described in multi-step protocols for β-methoxyacrylate derivatives . Optimization Tips : Monitor reaction temperature (ideally 0–5°C during condensation) and use anhydrous solvents to minimize hydrolysis byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm substitution patterns (e.g., o-tolyl vs. phenyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and detects fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization). Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

Q. How can researchers ensure purity during large-scale synthesis, and what are common impurities?

  • Purification : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane gradient).
  • Impurity Profiling : Common impurities include unreacted starting materials (e.g., 2-(o-tolyl)acetic acid) and brominated side products. Quantify via HPLC with reference standards .

Advanced Research Questions

Q. How does the structure of this compound influence its fungicidal activity in β-methoxyacrylate derivatives?

  • Structure-Activity Relationship (SAR) : The o-tolyl group enhances lipophilicity, improving membrane penetration in fungal cells. The phenylamino moiety facilitates hydrogen bonding with target enzymes (e.g., cytochrome bc₁ complex).
  • Experimental Validation : Compare IC₅₀ values of derivatives with varying substituents using in vitro fungal growth inhibition assays .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

  • Case Example : If DFT-calculated ¹³C NMR shifts deviate from experimental data, re-examine the conformational model (e.g., intramolecular H-bonding or solvent effects).
  • Validation : Use X-ray crystallography (if crystalline) or 2D NMR (NOESY) to confirm spatial arrangements .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Degradation Pathways : Hydrolysis of the acetic acid moiety is common; mitigate by storing in anhydrous, amber vials at –20°C .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

  • Intermediate Utility : Serves as a precursor for β-methoxyacrylates with fungicidal activity. React with essential oil derivatives (e.g., thymol or eugenol) under basic catalysis to form hybrid molecules .

Methodological Guidelines

  • Contradiction Analysis : When conflicting data arise (e.g., MS vs. NMR), cross-validate with alternative techniques (e.g., IR for functional groups) or repeat syntheses under rigorously controlled conditions.
  • Computational Tools : Use Gaussian or ORCA for optimizing molecular geometries and predicting spectroscopic properties. Reference PubChem CID-specific data for initial structural inputs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.